molecular formula C7H10N2O2 B1491595 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1248927-68-5

2-(1-ethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1491595
CAS No.: 1248927-68-5
M. Wt: 154.17 g/mol
InChI Key: IWWNAZRIFDYWBA-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, a privileged scaffold in drug discovery, substituted with an acetic acid moiety at the 4-position and an ethyl group at the 1-nitrogen atom. The structure is closely related to other pyrazole-4-carboxylic acid derivatives that are established as key intermediates in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . As such, this acid may serve as a versatile precursor for the synthesis of novel amide-based active ingredients for crop protection research . The presence of both the carboxylic acid and the heteroaromatic ring makes it a suitable substrate for further chemical modifications, including amide coupling and nucleophilic substitution reactions. Researchers can utilize this compound to explore structure-activity relationships in the development of new bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWNAZRIFDYWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via β-Dicarbonyl Compounds and Hydrazines

A notable approach involves the reaction of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives in the presence of acetic acid as a solvent and mediator. This method allows for the formation of pyrazole rings under mild conditions with good yields and short reaction times.

  • Procedure Highlights :

    • β-Dicarbonyl compound reacted with N,N-dimethylformamide dimethylacetal to form enaminedione intermediates.
    • Addition of hydrazinyl derivatives in ethanol-acetic acid mixture.
    • Refluxing for several hours (6–8 h) with monitoring by TLC.
    • Workup includes solvent evaporation, aqueous extraction, and recrystallization.
  • Yields and Purity :

    • Yields typically range from moderate to high (60–81%).
    • Purification by recrystallization from dichloromethane-petroleum ether mixtures.

This method is efficient for synthesizing pyrazole derivatives with various substitutions, including ethyl groups at N-1, and can be adapted for acetic acid substitution at the 4-position of the pyrazole ring.

Multi-Step Synthesis via Alkylation and Carboxylation

Another approach involves:

  • Starting from 1H-pyrazole or 1-methyl-1H-pyrazole derivatives.
  • Alkylation at the N-1 position with ethyl halides or ethylating agents.
  • Introduction of the acetic acid group at the 4-position via side-chain functionalization or by hydrolysis of ester intermediates.

For example, a synthetic route reported for related compounds involves:

  • Formation of methyl or ethyl esters of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • Hydrolysis of esters to yield the free acid.
  • Use of reagents such as thionyl chloride for esterification and sodium hydroxide for hydrolysis under reflux conditions.

Yields vary depending on reaction conditions but can reach up to 83% for ester formation and subsequent hydrolysis to acid.

Coupling Reactions Using Modern Peptide Coupling Agents

For derivatives closely related to this compound, coupling reactions using agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have been employed to attach the pyrazolyl acetic acid moiety to amines or other nucleophiles.

  • Typical conditions:
    • Use of N-ethyl-N,N-diisopropylamine as base.
    • Solvent: N,N-dimethylformamide or dichloromethane.
    • Room temperature stirring for 10 hours.
  • Yields reported range from 31% to 60% depending on substrates and purification methods.

This method is useful for preparing pyrazole acetic acid derivatives as intermediates for more complex molecules.

Comparative Data Table of Preparation Methods

Method Type Key Reagents & Conditions Yield Range Notes
One-Pot β-Dicarbonyl + Hydrazine β-Dicarbonyl compound, N,N-dimethylformamide dimethylacetal, AcOH, reflux 6–8 h 60–81% Efficient, short reaction time, broad substrate scope
Esterification & Hydrolysis Thionyl chloride (esterification), NaOH (hydrolysis), reflux 10 h Up to 83% Classical method for acid preparation from esters
Peptide Coupling (HATU-mediated) HATU, DIEA, DMF or DCM, room temp, 10 h 31–60% Useful for coupling pyrazolyl acetic acid to amines

Research Findings and Optimization Notes

  • The acetic acid-mediated one-pot synthesis provides a green and efficient route with reduced steps and high yields, suitable for scale-up and diverse pyrazole derivatives.
  • Esterification followed by hydrolysis remains a robust classical approach, especially when starting from nitrile or ester precursors, but requires careful control of reaction temperature and pH.
  • The use of modern coupling agents like HATU allows for selective amide bond formation involving this compound, facilitating the synthesis of derivatives for medicinal chemistry applications.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or silica gel chromatography are standard to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazolines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Pyrazolines and other reduced derivatives.

  • Substitution: Substituted pyrazoles and acetic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives
2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid serves as a versatile building block for synthesizing more complex pyrazole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Synthesis of Novel Compounds
Recent studies have highlighted the compound's role in synthesizing novel pyrazole-s-triazine derivatives through one-pot procedures. These derivatives have demonstrated promising anticancer profiles by inhibiting critical pathways such as EGFR/PI3K/AKT/mTOR .

Biological Research

Anti-inflammatory and Antimicrobial Properties
Pyrazole derivatives, including this compound, have been extensively studied for their biological activities. They exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in therapeutic applications.

Mechanism of Action
The mechanism of action often involves the inhibition of specific enzymes or receptors linked to disease processes. For instance, pyrazole derivatives can inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .

Pharmaceutical Development

Potential Therapeutic Applications
The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections. Its structural characteristics allow it to interact with various biological targets, enhancing its candidacy for drug development .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Chemical Synthesis Building block for pyrazole derivativesEssential in pharmaceutical and agrochemical development
Biological Research Anti-inflammatory, antimicrobial activitiesSignificant inhibition of disease-related pathways
Pharmaceutical Development Potential therapeutic agentInvestigated for cancer and bacterial infection treatments

Case Study 1: Synthesis of Pyrazole-s-Triazine Derivatives

A study explored the synthesis of novel pyrazole-s-triazine derivatives using this compound as a precursor. The resulting compounds exhibited remarkable inhibitory activity against the PI3K/AKT/mTOR pathway, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyrazole derivatives derived from this compound. The findings indicated significant efficacy against various bacterial strains, suggesting a promising avenue for drug development targeting infectious diseases.

Mechanism of Action

The mechanism by which 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of inflammatory cytokines or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups: The sulfonyl derivative (CAS 1174882-19-9) exhibits enhanced acidity compared to the parent compound due to the electron-withdrawing sulfonyl group, making it more reactive in nucleophilic reactions . Aromatic vs. Aliphatic Substituents: Replacing the ethyl group with a phenyl group (CAS 35715-77-6) increases molecular weight and lipophilicity, which may improve binding to hydrophobic targets .

The amino-substituted variant (C₆H₉N₃O₂) is a precursor for Schiff base formation, enabling coordination chemistry applications .

Biological Relevance: Pyrazole-acetic acid derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents. The discontinued compound [4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 1006477-62-8) highlights the importance of substituent positioning in drug design .

Research Findings and Challenges

  • Purity and Stability : Several analogs, such as 2-{3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid, are reported at 95% purity , indicating challenges in large-scale synthesis .
  • Experimental Limitations : Safety data for compounds like 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid remain unavailable, underscoring gaps in toxicity profiling .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer applications. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound can be represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

This structure features a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with acidic centers, such as carboxylic groups, enhance anti-inflammatory activity. The presence of the acetic acid moiety in this compound suggests it may exhibit similar effects.

In a comparative analysis, some pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .

Analgesic Activity

The analgesic properties of pyrazole derivatives are well-documented. For instance, compounds have been shown to provide relief comparable to established analgesics like indomethacin. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. Specifically, compounds with similar structures have shown efficacy against breast cancer (MCF-7), prostate cancer (PC-3), and other malignancies .

Molecular docking studies suggest that these compounds may bind effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics crucial for cancer cell division .

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of several pyrazole derivatives, this compound was tested against carrageenan-induced edema in mice. Results indicated a significant reduction in paw swelling compared to control groups, establishing its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity Assessment

A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 and PC-3 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was further elucidated through apoptosis assays showing increased apoptotic cell death in treated groups compared to controls .

Data Summary

Activity Effectiveness Mechanism Reference
Anti-inflammatoryUp to 85% TNF-α inhibitionCOX inhibition
AnalgesicComparable to indomethacinCOX inhibition
AnticancerLow micromolar IC50 valuesDisruption of microtubule dynamics

Q & A

Q. What are the optimal synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with ethylhydrazine under basic conditions. For example, analogous pyrazole-4-carboxylic acids are synthesized using DMF-DMA as a cyclizing agent, followed by hydrolysis to yield the carboxylic acid moiety . Alternative routes involve nucleophilic substitution reactions, where the pyrazole ring is functionalized with an ethyl group prior to acetic acid side-chain introduction . Key parameters include reaction temperature (60–80°C), solvent (ethanol/water mixtures), and catalyst (e.g., K₂CO₃).

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) and pyrazole protons (δ ~7.5–8.0 ppm).
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~3100 cm⁻¹ (N-H of pyrazole).
  • Mass Spectrometry : Molecular ion peak at m/z 181.1 (C₈H₁₁N₂O₂⁺) .
    Comparative analysis with structurally similar compounds (e.g., methyl-substituted analogs) can resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO) and aqueous buffers at pH >5, where the carboxylic acid group is deprotonated. Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the pyrazole ring observed via HPLC . For long-term storage, lyophilization and storage at –20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. How does the ethyl substituent on the pyrazole ring influence bioactivity compared to methyl analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that the ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. For example, ethyl-substituted pyrazoles exhibit 2–3× higher inhibitory activity against COX-2 compared to methyl analogs, as demonstrated via molecular docking and in vitro enzyme assays . Computational models (e.g., DFT calculations) further reveal that the ethyl group stabilizes hydrophobic interactions in enzyme binding pockets .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:
  • Using bulky bases (e.g., DBU) to deprotonate the pyrazole nitrogen selectively.
  • Employing protecting groups (e.g., Boc for the carboxylic acid) during alkylation steps.
  • Optimizing stoichiometry (e.g., 1:1 molar ratio of ethylating agent to pyrazole precursor) .
    Reaction progress should be monitored via TLC or LC-MS to isolate intermediates before side products dominate .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies (using AutoDock Vina or Schrödinger Suite) can model interactions with enzymes like kinases or GPCRs. Key steps include:

Protein Preparation : Retrieve target structures from PDB (e.g., 6COX for COX-2).

Ligand Parameterization : Assign partial charges using the AM1-BCC method.

Docking : Identify binding poses with the lowest ΔG values.
Validation via comparative binding assays (e.g., SPR or ITC) confirms computational predictions .

Q. What analytical techniques resolve contradictions in reported spectral data for pyrazole derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. To resolve these:
  • Repeat experiments in deuterated solvents with controlled pH (e.g., D₂O with NaOD for basic conditions).
  • Use 2D NMR (COSY, HSQC) to assign proton-proton correlations unambiguously.
  • Compare experimental data with computed spectra (e.g., using ACD/Labs or Gaussian) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ethyl-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-1H-pyrazol-4-yl)acetic acid

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